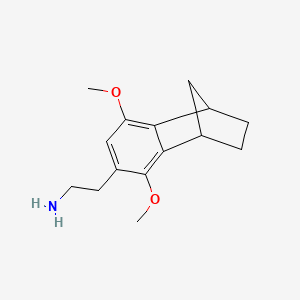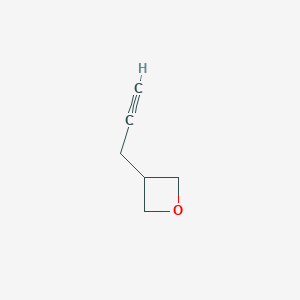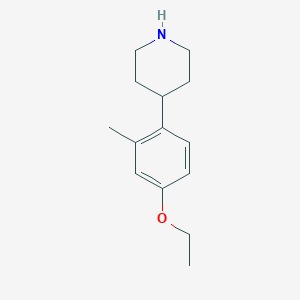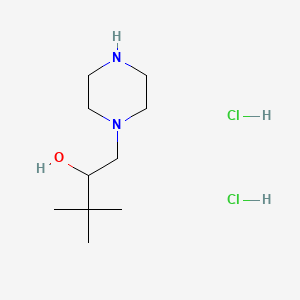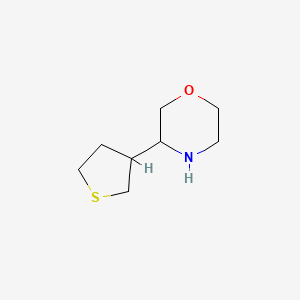
3-(Thiolan-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiolan-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a thiolan group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and thiolan, making it a valuable subject for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiolan-3-yl)morpholine typically involves the reaction of morpholine with thiolan derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with a thiolan halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Thiolan-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
3-(Thiolan-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 3-(Thiolan-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Morpholine: A parent compound with a simpler structure, widely used in organic synthesis and as a solvent.
Thiolan: A sulfur-containing heterocycle with unique chemical properties.
Comparison: 3-(Thiolan-3-yl)morpholine combines the properties of both morpholine and thiolan, making it more versatile in its applications. Its unique structure allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its parent compounds .
Propiedades
Fórmula molecular |
C8H15NOS |
|---|---|
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
3-(thiolan-3-yl)morpholine |
InChI |
InChI=1S/C8H15NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h7-9H,1-6H2 |
Clave InChI |
VMQOFHGOFLEOPB-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1C2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)

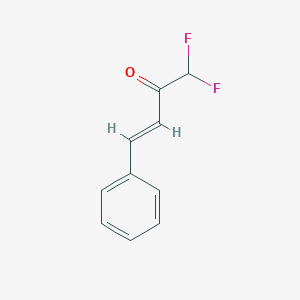

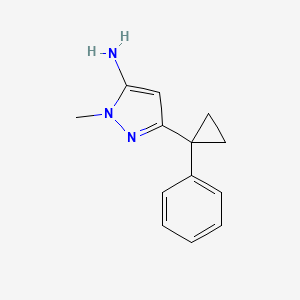
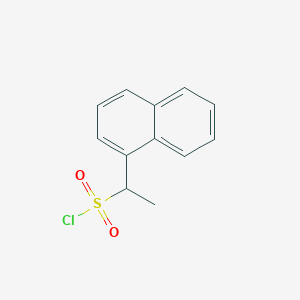
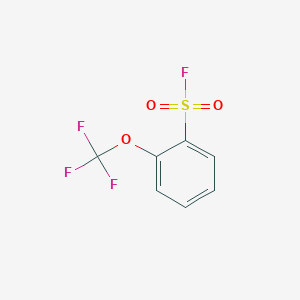
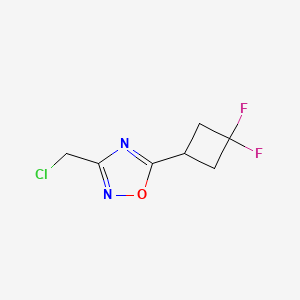
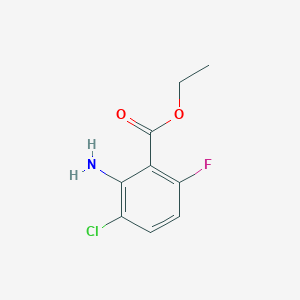
![2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine](/img/structure/B13535208.png)
